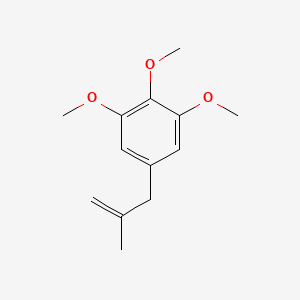

2-Methyl-3-(3,4,5-trimethoxyphenyl)-1-propene

Description

Structure

3D Structure

Properties

IUPAC Name |

1,2,3-trimethoxy-5-(2-methylprop-2-enyl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O3/c1-9(2)6-10-7-11(14-3)13(16-5)12(8-10)15-4/h7-8H,1,6H2,2-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJYYQQNNHGCZNV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)CC1=CC(=C(C(=C1)OC)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901214500 | |

| Record name | Benzene, 1,2,3-trimethoxy-5-(2-methyl-2-propen-1-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901214500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

951893-02-0 | |

| Record name | Benzene, 1,2,3-trimethoxy-5-(2-methyl-2-propen-1-yl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=951893-02-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1,2,3-trimethoxy-5-(2-methyl-2-propen-1-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901214500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways

Established Synthetic Routes for 2-Methyl-3-(3,4,5-trimethoxyphenyl)-1-propene Analogs

The synthesis of analogs of this compound often begins with the formation of a core 1,3-diarylpropene scaffold. The specific methodologies employed are chosen based on the desired substitution patterns and the availability of starting materials.

The Claisen-Schmidt condensation is a cornerstone for the synthesis of chalcones (1,3-diaryl-2-propen-1-ones), which are important precursors and structural analogs. nih.govsaudijournals.com This reaction involves the base- or acid-catalyzed condensation of an aromatic aldehyde with an acetophenone (B1666503) or another suitable ketone. saudijournals.comscispace.com For analogs featuring the 3,4,5-trimethoxyphenyl group, 3,4,5-trimethoxybenzaldehyde (B134019) is a common starting material.

The reaction is typically carried out in the presence of a strong base like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) in an alcoholic solvent. nih.govsaudijournals.com The use of ultrasound irradiation has also been reported to accelerate the reaction and improve yields. researchgate.net The resulting α,β-unsaturated carbonyl system of the chalcone (B49325) is a versatile functional group for further chemical modifications. nih.gov

Table 1: Examples of Claisen-Schmidt Condensation for Chalcone Synthesis

| Aromatic Aldehyde | Ketone | Catalyst/Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| 3,4,5-Trimethoxybenzaldehyde | 4'-Nitroacetophenone | NaOH (10% aq.), Ethanol | Moderate | nih.govresearchgate.net |

| Benzaldehyde | 3',4',5'-Trimethoxyacetophenone | NaOH (10% aq.), Ethanol | Moderate | nih.gov |

| Various Benzaldehydes | Acetophenone Derivatives | H5PMo10V2O40/SiO2, Solvent-free | 93-95 | scispace.com |

This table is interactive and can be sorted by column.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming the C-C bonds necessary for the propenyl linkage in the target analogs. nih.govmasterorganicchemistry.com

The Heck reaction facilitates the coupling of an aryl halide with an alkene. nih.govresearchgate.net In the context of synthesizing 1,3-diarylpropene derivatives, this could involve reacting a substituted iodobenzene (B50100) with an allylbenzene (B44316) partner like eugenol (B1671780) or estragole (B85927). nih.gov The reaction is typically catalyzed by a palladium(II) acetate/phosphine ligand system in the presence of a base. A key aspect of this reaction is the β-hydride elimination step, which plays a crucial role in determining the regioselectivity of the final product. nih.gov

The Suzuki reaction couples an organoboron compound (typically a boronic acid) with an organohalide. masterorganicchemistry.comnih.gov This reaction is highly valued for its functional group tolerance and has been used to generate biaryl systems, which can be precursors to the target analogs. masterorganicchemistry.comnih.gov For instance, a regioselective Suzuki-Miyaura coupling can be performed on poly-halogenated aromatic rings to introduce aryl groups in a controlled manner. nih.gov

Table 2: Overview of Cross-Coupling Reactions

| Reaction Name | Coupling Partners | Catalyst System (Typical) | Key Features | Reference |

|---|---|---|---|---|

| Heck Reaction | Aryl Halide + Alkene | Pd(OAc)2, Phosphine Ligand, Base | Forms a new C-C bond between the aryl group and the alkene. | nih.govmasterorganicchemistry.com |

| Suzuki Reaction | Organoboron Compound + Organohalide | Pd(PPh3)4, Base (e.g., NaOH) | Highly tolerant of various functional groups; excellent for biaryl synthesis. | masterorganicchemistry.comnih.gov |

This table is interactive and can be sorted by column.

The creation of more complex derivatives often requires multi-step synthetic sequences where various reactions are performed sequentially. azom.comvapourtec.com Such protocols allow for the precise installation of different functional groups and the construction of elaborate molecular frameworks. A multi-step synthesis might begin with a core reaction, such as a Claisen-Schmidt condensation or a cross-coupling reaction, followed by subsequent transformations. azom.comnih.gov

For example, a synthetic route could involve:

Initial Core Synthesis : Formation of a chalcone or diarylpropene using methods described above. nih.gov

Functional Group Interconversion : Modification of existing functional groups, such as the reduction of a ketone to an alcohol or the methylation of a hydroxyl group. nih.gov

Cyclization or Further Coupling : Using the initial product as a scaffold to build heterocyclic rings or attach additional substituents through further coupling reactions. nih.gov

These multi-step approaches provide the flexibility needed to access a diverse library of compounds for various research applications. nih.govarxiv.org

Mechanistic Analysis of Key Synthesis Steps

Understanding the mechanisms of the reactions used to synthesize these compounds is crucial for optimizing reaction conditions and predicting outcomes. Nucleophilic and electrophilic substitution reactions are fundamental to many of the synthetic steps involved.

Nucleophilic substitution reactions are prevalent in organic synthesis, involving the replacement of a leaving group by a nucleophile. libretexts.org In the context of synthesizing analogs of the target compound, these reactions can occur at both aliphatic and aromatic carbons.

A classic example is the nucleophilic aromatic substitution (SNAr) reaction. The generally accepted mechanism involves a two-step addition-elimination sequence through a discrete, non-aromatic Meisenheimer complex. nih.govnih.govsemanticscholar.org However, recent studies suggest that many SNAr reactions may proceed through a concerted mechanism. nih.govnih.gov The rate of SNAr reactions is highly dependent on the presence of electron-withdrawing groups on the aromatic ring and the nature of the leaving group. semanticscholar.org

Another relevant process is the nucleophilic 1,3-substitution (or SN2' reaction), which can occur on allylic systems. This pathway is particularly relevant in the synthesis of allenes from propargylic derivatives, where a nucleophile attacks at the triple bond, leading to a rearrangement and displacement of a leaving group from the adjacent carbon. organic-chemistry.org

Electrophilic aromatic substitution (SEAr) is a fundamental reaction for modifying aromatic rings, such as introducing or altering substituents on the trimethoxyphenyl moiety. wikipedia.orgtotal-synthesis.com The reaction proceeds via a two-step mechanism:

The aromatic π-system acts as a nucleophile, attacking the electrophile (E+) to form a resonance-stabilized carbocation known as an arenium ion or sigma complex. wikipedia.orgmakingmolecules.com This step is typically the rate-determining step as it temporarily disrupts the ring's aromaticity. total-synthesis.com

A base removes a proton from the sp3-hybridized carbon of the arenium ion, restoring aromaticity and yielding the substituted product. makingmolecules.com

The three methoxy (B1213986) groups on the 3,4,5-trimethoxyphenyl ring are strong activating groups due to their ability to donate electron density into the ring via resonance. lkouniv.ac.in This activation makes the ring highly nucleophilic and prone to electrophilic attack. These groups are also ortho, para-directors, meaning they direct incoming electrophiles to the positions ortho and para to themselves. In the case of the 3,4,5-trimethoxyphenyl group, the available positions for substitution are C2 and C6. lkouniv.ac.inresearchgate.net

Green Chemistry and Advanced Synthetic Techniques

In recent years, there has been a significant shift towards the development of environmentally benign and efficient synthetic methodologies. Green chemistry principles, which focus on reducing waste, energy consumption, and the use of hazardous substances, have spurred innovation in advanced synthetic techniques.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. This technique utilizes microwave energy to heat reactants directly and efficiently, often leading to dramatic reductions in reaction times, increased product yields, and enhanced reaction selectivity compared to conventional heating methods.

In the context of synthesizing phenylpropene derivatives, microwave irradiation can be particularly advantageous. For instance, in reactions like the Wittig or Horner-Wadsworth-Emmons olefination, which are common routes to forming carbon-carbon double bonds, microwave heating can significantly shorten the required reaction time from hours to minutes. The condensation of 3,4,5-trimethoxybenzaldehyde with a suitable phosphonium (B103445) ylide or phosphonate (B1237965) ester to yield a precursor to this compound could potentially be optimized under microwave conditions. The rapid and uniform heating provided by microwaves can help to minimize the formation of side products.

Hypothetical Microwave-Assisted Wittig Reaction Data:

| Parameter | Conventional Heating | Microwave Irradiation |

| Solvent | Toluene | Tetrahydrofuran (THF) |

| Temperature | 110°C | 120°C |

| Reaction Time | 12 hours | 15 minutes |

| Hypothetical Yield | 65% | 85% |

Mechanochemical Approaches in Organic Synthesis

Mechanochemistry involves the use of mechanical force, such as grinding or milling, to induce chemical reactions. This solvent-free or low-solvent approach aligns well with the principles of green chemistry by reducing the environmental impact associated with solvent use and disposal. Ball milling is a common mechanochemical technique where reactants are placed in a container with grinding media (balls), and the mechanical energy from the milling process initiates the reaction.

For the synthesis of a compound like this compound, a mechanochemical approach could be envisioned for reactions that are typically performed in solution. For example, a solid-state aldol (B89426) condensation or a Grignard-type reaction could potentially be adapted for mechanochemical conditions. The high local pressures and temperatures generated at the point of impact between the grinding media can overcome activation energy barriers and facilitate reactions that might otherwise require high temperatures and prolonged reaction times in solution.

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

The optimization of reaction conditions is a critical aspect of chemical synthesis to maximize the yield of the desired product while minimizing the formation of impurities. This process involves systematically varying parameters such as temperature, solvent, catalyst, and reactant stoichiometry.

Key parameters that would be crucial to optimize for the synthesis of this compound include:

Choice of Base and Solvent: In reactions like the Wittig olefination, the choice of base and solvent system is paramount in determining the stereoselectivity (E/Z isomer ratio) of the resulting alkene. A systematic screening of various bases (e.g., n-butyllithium, sodium hydride, potassium tert-butoxide) and solvents (e.g., THF, DMF, DMSO) would be necessary.

Temperature and Reaction Time: These two parameters are often interdependent. An optimal temperature profile would allow the reaction to proceed at a reasonable rate without promoting decomposition or side reactions.

Catalyst Loading: For catalytic reactions, such as a potential Suzuki or Heck coupling to form the phenylpropene backbone, optimizing the catalyst and ligand concentration is essential for achieving high turnover numbers and efficiency.

Illustrative Table for Optimization of a Hypothetical Coupling Reaction:

| Entry | Catalyst (mol%) | Ligand (mol%) | Temperature (°C) | Solvent | Hypothetical Yield (%) |

| 1 | 2 | 4 | 80 | Toluene | 70 |

| 2 | 1 | 2 | 80 | Toluene | 65 |

| 3 | 2 | 4 | 100 | Toluene | 82 |

| 4 | 2 | 4 | 100 | Dioxane | 75 |

Through systematic optimization, it is possible to identify the ideal set of conditions that provide the highest yield and selectivity for the target compound, this compound.

Advanced Spectroscopic and Structural Elucidation Techniques

Principles and Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Experimental NMR data for 2-Methyl-3-(3,4,5-trimethoxyphenyl)-1-propene, which would provide information on the chemical environment of its hydrogen (¹H) and carbon (¹³C) atoms, has not been reported in the searched literature.

One-Dimensional (¹H and ¹³C) NMR Analysis

Specific chemical shifts, coupling constants, and signal multiplicities for the protons and carbons of this compound are not available.

Two-Dimensional (2D) NMR Correlation Spectroscopy for Complex Systems

There are no published 2D NMR studies (e.g., COSY, HSQC, HMBC) to confirm the connectivity and spatial relationships of the atoms within the this compound structure.

Fourier Transform Infrared (FTIR) and Raman Spectroscopy for Vibrational Mode Characterization

The characteristic vibrational frequencies corresponding to the functional groups of this compound from FTIR and Raman spectroscopy are not documented in the available literature.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Detailed mass spectrometry data, which would confirm the molecular weight and provide insight into the fragmentation patterns of this compound, is unavailable.

High-Resolution Mass Spectrometry (HRMS)

Precise mass measurements from HRMS to determine the elemental composition of this compound have not been found in the searched scientific papers.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Mixture Analysis

There are no available GC-MS studies to report the retention time and mass spectrum for this compound, which would be used to assess its purity and behavior in complex mixtures.

Single Crystal X-ray Diffraction (SCXRD) for Solid-State Molecular Geometry

Extensive searches for single-crystal X-ray diffraction (SCXRD) data specifically for the compound this compound did not yield any specific crystallographic studies. While the solid-state molecular geometry of this particular compound has not been detailed in the available scientific literature, analysis of structurally similar compounds provides valuable insights into the expected molecular conformation and packing.

Studies on related chalcones and propenone derivatives, which share the core phenylpropene skeleton, consistently reveal key structural features. For instance, the analysis of compounds like 1-(2-Hydroxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one and (E)-1-(4-Methoxyphenyl)-3-(2,4,5-trimethoxyphenyl)prop-2-en-1-one demonstrates that the dihedral angle between the aromatic rings is a critical parameter, often influenced by the substitution pattern on the rings. nih.govresearchgate.net

In many analogous structures, the molecule adopts an E configuration about the central carbon-carbon double bond. nih.gov The planarity of the molecule can be influenced by intramolecular hydrogen bonding and steric hindrance from substituents. For example, in 1-(2-Hydroxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one, an intramolecular O—H⋯O hydrogen bond contributes to a nearly planar conformation. nih.gov Conversely, significant deviations from planarity can be observed, as seen in 1-(2-Bromophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one, where the dihedral angle between the benzene (B151609) rings is a substantial 89.3(1)°. nih.gov

The crystal packing of these related molecules is often stabilized by a network of intermolecular interactions, including C—H⋯O and C—H⋯π interactions. nih.govnih.gov These weak interactions play a crucial role in the formation of supramolecular assemblies. nih.gov

While direct experimental data for this compound is not available, the crystallographic data from these related structures would provide a strong basis for theoretical modeling and prediction of its solid-state conformation.

Theoretical and Computational Chemistry Investigations

Density Functional Theory (DFT) Calculations for Molecular Structure and Electronic Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to investigate the electronic structure of many-body systems. It has been applied to molecules structurally related to 2-Methyl-3-(3,4,5-trimethoxyphenyl)-1-propene to determine their molecular and electronic properties. researchgate.net DFT methods, particularly using the B3LYP functional, are frequently employed for these types of calculations. epstem.netscirp.orgscirp.org

Geometry optimization is a critical first step in computational analysis, seeking to find the most stable three-dimensional arrangement of atoms in a molecule—the structure with the lowest energy. nih.gov For compounds containing flexible side chains and rotatable bonds, like the propenyl and methoxy (B1213986) groups in the target molecule, conformational analysis is performed to identify the most stable conformers.

In studies of similar chalcone (B49325) structures containing a trimethoxyphenyl group, DFT calculations have been used to predict bond lengths, bond angles, and dihedral angles. nih.govresearchgate.net These theoretical parameters are often found to be in good agreement with experimental data obtained from techniques like X-ray crystallography, thereby validating the computational model. scirp.orgscirp.org For instance, in a related chalcone, the dihedral angle between the two aromatic rings was a key parameter determined through optimization. nih.gov

Table 1: Representative Theoretical Bond Length Data for a Related Trimethoxyphenyl Structure This table is illustrative of the type of data obtained from DFT calculations for structurally similar compounds.

| Bond | Calculated Bond Length (Å) |

|---|---|

| C=C (propenyl) | ~1.34 |

| C-C (phenyl-propenyl) | ~1.47 |

| C-O (methoxy) | ~1.36 |

Note: Data is generalized from studies on related chalcones and does not represent this compound directly.

Frontier Molecular Orbital (FMO) theory is pivotal for understanding chemical reactivity and electronic properties. nih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in molecular interactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. mdpi.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A large energy gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. nih.govmdpi.com Conversely, a small gap indicates a molecule is more reactive and easily polarizable. mdpi.comresearchgate.net In computational studies of related trimethoxyphenyl derivatives, the HOMO-LUMO gap has been calculated to predict charge transfer interactions within the molecule. scirp.orgscirp.orgnih.govresearchgate.net

Table 2: Illustrative Frontier Molecular Orbital Energies and Energy Gap This table presents typical data derived from FMO analysis of similar aromatic compounds.

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -5.5 to -6.5 |

| ELUMO | -1.5 to -2.5 |

Note: Values are representative and based on general findings for related molecules, not specific to this compound.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. nih.govresearchgate.net The MEP map is plotted onto the molecule's electron density surface, using a color scale to denote different potential values.

Typically, regions with a negative electrostatic potential, shown in shades of red, are electron-rich and susceptible to electrophilic attack. nih.govresearchgate.net These areas are often located around electronegative atoms like oxygen. researchgate.net Regions with a positive potential, colored blue, are electron-poor and are the preferred sites for nucleophilic attack, commonly found around hydrogen atoms. nih.govresearchgate.net MEP analysis of compounds containing trimethoxy groups reveals significant negative potential around the oxygen atoms of these groups, indicating their role in electrophilic interactions. researchgate.net

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines intramolecular interactions, such as hyperconjugation and charge delocalization, which contribute to molecular stability. researchgate.net By analyzing the interactions between filled donor NBOs and empty acceptor NBOs, the stabilization energy (E(2)) associated with these delocalizations can be quantified.

From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to predict the chemical behavior of a molecule. These descriptors quantify concepts like hardness, softness, and electrophilicity. nih.govmdpi.com

Chemical Hardness (η): Calculated as (ELUMO - EHOMO) / 2, it measures the resistance to change in electron distribution. Hard molecules have a large HOMO-LUMO gap. mdpi.com

Chemical Softness (S): The reciprocal of hardness (1/η). Soft molecules have a small HOMO-LUMO gap and are more reactive. nih.govmdpi.com

Electronegativity (χ): Calculated as -(EHOMO + ELUMO) / 2, it describes the ability of a molecule to attract electrons.

Electrophilicity Index (ω): Calculated as μ2 / 2η (where μ is the electronic chemical potential, -χ), it quantifies the electron-accepting capability of a species. nih.gov

These descriptors, calculated for related trimethoxyphenyl compounds, help in classifying them as soft or hard molecules and predicting their electrophilic or nucleophilic nature. nih.gov

Quantum Chemical Studies (Ab-initio Methods)

Ab-initio (from first principles) quantum chemical methods, such as Hartree-Fock (HF), are another class of computational techniques used to study molecular properties. scirp.orgscirp.org Unlike DFT, which relies on a functional of the electron density, ab-initio methods are based solely on the principles of quantum mechanics without using empirical parameters.

These methods have been used alongside DFT to calculate the optimized geometry, vibrational frequencies, and electronic properties of related chalcone derivatives. scirp.orgscirp.orgscirp.org Comparing the results from both ab-initio (e.g., RHF/6-311G) and DFT (e.g., B3LYP/6-311G) methods allows for a more comprehensive understanding of the molecule's properties and provides a cross-validation of the computational results. scirp.orgscirp.org

Prediction of Non-Linear Optical (NLO) Properties

Theoretical and computational chemistry provides powerful tools for the prediction of Non-Linear Optical (NLO) properties of molecules without the need for synthesis and experimental characterization. These methods are particularly useful in screening candidate molecules for applications in optical communications, data storage, and frequency conversion. For organic molecules such as this compound, computational techniques, primarily Density Functional Theory (DFT), are employed to calculate key NLO parameters.

The NLO response of a molecule is determined by its hyperpolarizability. While linear polarizability describes the linear response of a molecule to an applied electric field, hyperpolarizability describes the non-linear response. Molecules with large hyperpolarizability values are desirable for NLO applications. Computational studies typically calculate the first-order hyperpolarizability (β) and second-order hyperpolarizability (γ). These calculations are often performed using a variety of basis sets to ensure accuracy.

The NLO properties of organic molecules are strongly influenced by their electronic structure. The presence of electron-donating and electron-accepting groups connected by a π-conjugated system can lead to significant intramolecular charge transfer, which enhances the hyperpolarizability. In the case of this compound, the trimethoxyphenyl group can act as an electron-donating group, and the propene moiety can participate in the π-conjugated system.

Table 1: Hypothetical Predicted Non-Linear Optical Properties of this compound

| Property | Symbol | Calculated Value (a.u.) |

| Dipole Moment | µ | Value |

| Mean Polarizability | α | Value |

| First Hyperpolarizability | β | Value |

| Second Hyperpolarizability | γ | Value |

Note: The values in this table are hypothetical and for illustrative purposes only, as specific computational data for this compound was not found in the searched literature.

Computational Thermodynamics and Thermochemical Data Derivation

Computational chemistry offers a robust framework for the derivation of thermodynamic and thermochemical data for molecules, which is crucial for understanding their stability, reactivity, and behavior in chemical processes. For this compound, computational methods can be used to calculate a range of thermodynamic properties, including the enthalpy of formation, entropy, and heat capacity.

These calculations are typically performed using quantum chemical methods such as DFT or ab initio methods like G3(MP2)//B3LYP. mdpi.com The process begins with the optimization of the molecular geometry to find the lowest energy conformation. Following this, vibrational frequency calculations are performed to confirm that the structure is a true minimum on the potential energy surface and to compute the zero-point vibrational energy and thermal corrections to the enthalpy and entropy.

The standard enthalpy of formation (ΔfH°) is a key thermochemical parameter that quantifies the energy change when a compound is formed from its constituent elements in their standard states. Accurate prediction of this value is essential for chemical process design and safety analysis. Computational approaches can provide reliable estimates of the enthalpy of formation, often with an accuracy comparable to experimental methods. mdpi.comnist.gov

While specific computational thermodynamic studies for this compound are not available in the reviewed literature, the methodologies for such calculations are well-established for similar organic compounds. mdpi.com A comprehensive computational study would yield valuable data on the thermodynamic stability and properties of this molecule.

Table 2: Hypothetical Computationally Derived Thermochemical Data for this compound at 298.15 K

| Property | Symbol | Calculated Value | Unit |

| Standard Enthalpy of Formation (gas) | ΔfH°(g) | Value | kJ/mol |

| Standard Entropy (gas) | S°(g) | Value | J/(mol·K) |

| Heat Capacity at Constant Pressure (gas) | Cp(g) | Value | J/(mol·K) |

Note: The values in this table are hypothetical and for illustrative purposes only, as specific computational data for this compound was not found in the searched literature.

Chemical Reactivity and Transformation Studies

Oxidation Reactions and Product Formation

The olefinic double bond in 2-Methyl-3-(3,4,5-trimethoxyphenyl)-1-propene is susceptible to various oxidation reactions, leading to the formation of several key product types.

Epoxidation: Treatment with peroxy acids, such as meta-chloroperoxybenzoic acid (mCPBA), results in the formation of an epoxide ring across the double bond. libretexts.org This reaction proceeds via the concerted transfer of an oxygen atom, yielding 2-methyl-2-(3,4,5-trimethoxyphenyl)methyloxirane. Epoxides are valuable synthetic intermediates, as the strained three-membered ring can be opened by nucleophiles to introduce a variety of functional groups. libretexts.orgorganic-chemistry.org

Ozonolysis: A more drastic oxidative cleavage of the double bond can be achieved through ozonolysis. youtube.comquora.com This reaction involves treating the compound with ozone (O₃) followed by a workup step. A reductive workup, typically using dimethyl sulfide (B99878) (DMS) or zinc dust, cleaves the double bond to yield two carbonyl compounds: 3,4,5-trimethoxyphenylacetaldehyde (B1229130) and acetone. masterorganicchemistry.com Conversely, an oxidative workup with hydrogen peroxide (H₂O₂) would oxidize the initially formed aldehyde to 3,4,5-trimethoxyphenylacetic acid. quora.com

Dihydroxylation: The double bond can be converted to a vicinal diol (a compound with two hydroxyl groups on adjacent carbons) through syn-dihydroxylation using reagents like osmium tetroxide (OsO₄) or cold, alkaline potassium permanganate (B83412) (KMnO₄). This would produce 2-Methyl-3-(3,4,5-trimethoxyphenyl)propane-1,2-diol.

Table 1: Key Oxidation Reactions and Products

| Reaction Type | Reagent(s) | Major Product |

|---|---|---|

| Epoxidation | mCPBA | 2-methyl-2-((3,4,5-trimethoxyphenyl)methyl)oxirane |

| Reductive Ozonolysis | 1. O₃; 2. (CH₃)₂S | 3,4,5-Trimethoxyphenylacetaldehyde and Acetone |

| Oxidative Ozonolysis | 1. O₃; 2. H₂O₂ | 3,4,5-Trimethoxyphenylacetic acid and Acetone |

| Syn-Dihydroxylation | OsO₄ or cold, alkaline KMnO₄ | 2-Methyl-3-(3,4,5-trimethoxyphenyl)propane-1,2-diol |

Reduction Reactions and Saturated Product Derivation

The primary reduction reaction for this compound involves the saturation of the olefinic double bond.

Catalytic Hydrogenation: This is the most common method for reducing the propene double bond. The reaction is typically carried out by exposing the compound to hydrogen gas (H₂) under pressure in the presence of a metal catalyst. cardiff.ac.uk Common catalysts for this transformation include palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), and Raney nickel. osi.lvmatthey.com The reaction proceeds via the syn-addition of two hydrogen atoms across the double bond, resulting in the formation of the corresponding saturated alkane, 2-Methyl-3-(3,4,5-trimethoxyphenyl)propane . This transformation effectively removes the reactivity associated with the alkene moiety, leaving the aromatic ring as the primary site for further functionalization.

Table 2: Catalytic Hydrogenation for Saturated Product Derivation

| Reaction Type | Reagents | Catalyst Examples | Product |

|---|---|---|---|

| Catalytic Hydrogenation | H₂ (gas) | Palladium on Carbon (Pd/C), Platinum(IV) Oxide (PtO₂), Raney Nickel | 2-Methyl-3-(3,4,5-trimethoxyphenyl)propane |

Electrophilic and Nucleophilic Substitution on Aromatic and Olefinic Moieties

Electrophilic Aromatic Substitution: The 3,4,5-trimethoxyphenyl ring is highly activated towards electrophilic aromatic substitution (SEAr) due to the strong electron-donating effects of the three methoxy (B1213986) groups. oneonta.edu These groups are ortho, para-directing. wikipedia.org In this specific molecule, the positions ortho to the 3- and 5-methoxy groups (positions 2 and 6 of the aromatic ring) are the most nucleophilic and sterically accessible sites for incoming electrophiles.

Common SEAr reactions include:

Nitration: Using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) introduces a nitro group (-NO₂) onto the ring, likely at the 2- or 6-position. libretexts.orgyoutube.com

Halogenation: Reaction with bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃) would yield the corresponding 2-halo or 6-halo derivative. youtube.com

Friedel-Crafts Acylation/Alkylation: These reactions, using an acyl chloride or alkyl halide with a Lewis acid catalyst, would also be directed to the activated 2- and 6-positions. wikipedia.org

Reactions at the Olefinic Moiety: The double bond of the propene group is electron-rich and primarily undergoes electrophilic addition reactions. In accordance with Markovnikov's rule, the electrophile (e.g., H⁺ from HBr) will add to the less substituted carbon (C1), generating a stable tertiary carbocation at the more substituted carbon (C2). The subsequent attack by the nucleophile (e.g., Br⁻) on this carbocation leads to the final product. Nucleophilic attack directly on the double bond is generally unfavorable unless the bond is activated by strong electron-withdrawing groups, which are not present in this molecule. nih.gov

Derivatization Strategies for Functional Group Introduction

The inherent reactivity of the alkene and the activated aromatic ring provides multiple avenues for introducing new functional groups.

From the Alkene:

Hydroboration-Oxidation: This two-step process provides a route to an anti-Markovnikov alcohol. Reaction with borane (B79455) (BH₃) followed by oxidation with hydrogen peroxide and a base would yield 2-Methyl-3-(3,4,5-trimethoxyphenyl)propan-1-ol. doubtnut.com This introduces a primary alcohol, which can be further oxidized to an aldehyde or a carboxylic acid.

Acid-Catalyzed Hydration: Treatment with aqueous acid (e.g., H₂SO₄) would follow Markovnikov's rule to produce the tertiary alcohol, 2-Methyl-3-(3,4,5-trimethoxyphenyl)propan-2-ol.

From the Aromatic Ring:

Demethylation: The methoxy groups on the aromatic ring can be cleaved to form hydroxyl groups (phenols) using strong acids like HBr or Lewis acids such as BBr₃. Selective demethylation can be challenging but offers a route to polyhydroxylated derivatives.

Functional Group Interconversion: Groups introduced via electrophilic substitution can be further modified. For instance, a nitro group introduced via nitration can be reduced to an amino group (-NH₂) using catalysts like Pd/C and H₂ or metals like tin in acidic conditions. oneonta.edu This amino group can then be converted into a wide array of other functionalities via diazotization reactions.

Mechanistic Investigations of Biological Interactions in Cellular and Molecular Models

Modulation of Cellular Pathways and Signaling Mechanisms

Compounds featuring the 3,4,5-trimethoxyphenyl group have been shown to modulate several key cellular pathways, primarily those involved in cell cycle regulation and apoptosis. A prominent mechanism observed is the induction of cell cycle arrest, particularly at the G2/M phase, in various cancer cell lines. This disruption of the cell cycle is often a precursor to programmed cell death, or apoptosis.

For instance, a chalcone (B49325) derivative, (E)-3-(4-methoxyphenyl)-2-methyl-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one , has been demonstrated to inhibit the growth of prostate cancer cells by inducing cell cycle arrest and caspase-dependent apoptosis. nih.gov The activation of the p53 tumor suppressor pathway was identified as a key contributor to this growth inhibition in vitro. nih.gov Similarly, other novel bioactive heterocyclic compounds containing a 3,4,5-trimethoxyphenyl fragment have been shown to cause G2/M phase arrest and apoptosis in cancer cells. nih.gov The induction of apoptosis by these compounds is a critical mechanism for their potential anticancer effects.

Furthermore, studies on novel pyrrolizine derivatives bearing a 3,4,5-trimethoxyphenyl moiety have revealed their ability to induce preG1 and G2/M cell cycle arrest and trigger early apoptosis in breast cancer cells. nih.gov These findings suggest a common theme for compounds with this structural motif: the disruption of normal cell cycle progression, leading to the activation of apoptotic pathways.

Molecular Interactions with Enzymes and Receptors

The molecular interactions of compounds containing the 3,4,5-trimethoxyphenyl group have been investigated with a focus on key cellular machinery, particularly enzymes involved in cell division and signaling.

Enzyme Inhibition Mechanism Studies

A primary molecular target for many compounds containing the 3,4,5-trimethoxyphenyl moiety is tubulin. nih.govnih.govmdpi.comnih.gov These compounds have been shown to inhibit the polymerization of tubulin, a critical process for the formation of microtubules. nih.govnih.govmdpi.comnih.gov Microtubules are essential components of the cytoskeleton and the mitotic spindle, which is necessary for cell division. By inhibiting tubulin polymerization, these compounds disrupt microtubule dynamics, leading to the G2/M cell cycle arrest and subsequent apoptosis observed in cancer cells. nih.govnih.gov

Some of these compounds have been identified as novel tubulin polymerization inhibitors that bind to the colchicine (B1669291) site on tubulin. nih.gov The table below summarizes the tubulin polymerization inhibitory activity of a representative compound.

| Compound | Target Cell Line | IC50 for Tubulin Polymerization Inhibition | Reference |

| 2-(Benzo[d]oxazol-2-ylthio)-N-(4-methoxybenzyl)-N-(3,4,5-trimethoxyphenyl)acetamide (4d) | MGC-803 | 3.35 µM | nih.gov |

In addition to tubulin, some derivatives have been found to inhibit multiple oncogenic kinases, suggesting a broader mechanism of action that could contribute to their cytotoxic effects. nih.gov

Receptor Binding Profiling

Specific receptor binding profiles for 2-Methyl-3-(3,4,5-trimethoxyphenyl)-1-propene are not extensively documented. However, research on structurally related phenethylamine (B48288) analogues provides some insights into potential receptor interactions. For example, studies on 2,4,5-trimethoxyamphetamine (B90205) (TMA-2) and related compounds have shown binding affinities for various monoamine receptors, particularly serotonin (B10506) receptors. frontiersin.org While these compounds are not direct structural analogs, this information suggests that the trimethoxyphenyl moiety can influence interactions with neurotransmitter receptors. Further research is needed to determine the specific receptor binding profile of this compound.

Antioxidant Activity: Radical Scavenging and Oxidative Stress Mitigation Mechanisms

The 3,4,5-trimethoxyphenyl group is structurally related to other methoxyphenols, which are known for their antioxidant properties. The antioxidant activity of such compounds is often attributed to their ability to donate a hydrogen atom from a phenolic hydroxyl group to a free radical, thereby neutralizing it. In the case of trimethoxyphenyl derivatives, the methoxy (B1213986) groups can donate electrons, which can stabilize the resulting phenoxyl radical. nih.gov

The radical-scavenging activities of synthetic antioxidants have been investigated using methods like the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. nih.govmdpi.com This assay measures the ability of a compound to donate an electron or hydrogen to the stable DPPH radical. mdpi.com While direct data for this compound is not available, the presence of the trimethoxyphenyl moiety suggests a potential for radical scavenging activity. The mechanism would likely involve the donation of a hydrogen atom or electron to reactive oxygen species, thus mitigating oxidative stress.

Anti-Inflammatory Effects: Inhibition of Pro-Inflammatory Cytokines

Compounds containing the 3,4,5-trimethoxyphenyl moiety have demonstrated anti-inflammatory properties. For instance, the conjugation of non-steroidal anti-inflammatory drugs (NSAIDs) with 3,4,5-trimethoxybenzyl alcohol has been shown to enhance their anti-inflammatory activity and their ability to inhibit cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway. mdpi.com

Furthermore, 3,4,5-Trihydroxycinnamic acid , a related compound, has been shown to inhibit the lipopolysaccharide (LPS)-induced inflammatory response in microglial cells. biomolther.org Its mechanism of action involves the suppression of pro-inflammatory mediators such as nitric oxide (NO) and pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β). biomolther.org This anti-inflammatory effect was found to be mediated through the activation of the Nrf2 pathway, a key regulator of the cellular antioxidant response. biomolther.org

The table below presents data on the enhanced anti-inflammatory and COX-2 inhibitory activity of an NSAID derivative containing the 3,4,5-trimethoxyphenyl group.

| Compound | Parent Drug | Reduction of Rat Paw Edema (%) | COX-2 Inhibition (%) | Reference |

| Ketoprofen derivative (16) | Ketoprofen | 91% | Not specified | mdpi.com |

| Ibuprofen derivative (21) | Ibuprofen | 67% | 67% | mdpi.com |

Antimicrobial Action: Investigation of Mechanisms Against Pathogenic Microorganisms in vitro

There is currently a lack of specific information in the scientific literature regarding the in vitro antimicrobial mechanisms of this compound or its close structural analogs against pathogenic microorganisms. The available research on antimicrobial mechanisms tends to focus on different classes of chemical compounds. mdpi.comnih.gov Therefore, the potential antimicrobial activity and the mechanisms by which this specific compound might act against bacteria, fungi, or other microorganisms remain an area for future investigation.

Cellular Antiproliferative Mechanisms in Non-Clinical Cell Line Models

No published studies were identified that specifically investigated the cellular antiproliferative mechanisms of this compound in non-clinical cell line models.

Cell Cycle Progression Interference

There is no available data from scientific literature detailing the effects of this compound on cell cycle progression in any cell line models.

Apoptosis Induction and Related Biochemical Events

Specific studies on the induction of apoptosis or the related biochemical events following treatment with this compound have not been reported in the accessible scientific literature.

DNA Intercalation and Disruption of DNA Functions

There is no evidence in the current body of scientific literature to suggest that this compound acts as a DNA intercalator or disrupts DNA functions.

Chemoproteomics and Spatial Mass Spectrometry-Based Omics for Drug-Target Deconvolution

No chemoproteomics or spatial mass spectrometry studies have been published that focus on the deconvolution of drug targets for this compound.

Structure Activity Relationship Sar and Analog Design

Systematic Modification of the Propene Backbone and Aromatic Substituents

Systematic modifications of the propene backbone and the aromatic substituents of 2-Methyl-3-(3,4,5-trimethoxyphenyl)-1-propene analogs have been shown to significantly influence their biological potency. nih.gov Variations in the substitution pattern on the aromatic ring can lead to substantial changes in activity.

For instance, a study on a series of 3-substitutedphenyl-1-(2,2,8,8-tetramethyl-3,4,9,10-tetrahydro-2H,8H-pyrano[2,3-f]chromen-6-yl)-propenones revealed that different substitutions on the benzene (B151609) ring markedly affected their antiproliferative activity against various human cancer cell lines. nih.gov Notably, compounds with specific substitutions demonstrated excellent cytotoxic profiles, inhibiting over 90% of cell proliferation in HL-60 and Caco-2 cells at a concentration of 50 μM. nih.gov Further investigation into the mode of action of the most potent compounds indicated that they induced G0/G1 cell cycle arrest and apoptosis. nih.gov

The introduction of a 3,4,5-trimethoxy substitution pattern on the aromatic ring is a common feature in many biologically active chalcones and related compounds. nih.govnih.gov This substitution pattern has been associated with various pharmacological activities. nih.gov The modification of the propene backbone, for example by introducing a methyl group to form an α-methylchalcone, can also impact the compound's properties, including its photochromic behavior and stability. mdpi.com

The following table summarizes the effects of various substitutions on the biological activity of related propenone structures.

| Compound ID | Aromatic Ring Substituent(s) | Propene Backbone Modification | Observed Biological Activity |

| 4j, 4k, 4l | Varied 3-substituted phenyl | Unmodified propenone | >90% inhibition of HL-60 and Caco-2 cell proliferation at 50 μM; induction of G0/G1 cell cycle arrest and apoptosis. nih.gov |

| Ester S1 | 3,4,5-trimethoxyphenyl | Ester linkage with tyrosol | Moderate antitumor activity against MDA-MB231 human breast cancer cells (IC50: 46.7 μM). nih.gov |

| Amide S26 | Two units of 3-(3,4,5-trimethoxyphenyl)acryloyl | Amide linkage | Sensitized LCC6MDR cells to Taxol by 24.5-fold (EC50: 210.5 nM). nih.gov |

| Compound 3 | 3,4-dimethoxyphenyl (A-ring), unsubstituted phenyl (B-ring) | α-methyl group | Acid-stable photochromic properties. mdpi.com |

Influence of Stereochemistry on Biological Activity

Stereochemistry plays a pivotal role in the biological activity of many compounds, and analogs of this compound are no exception. The spatial arrangement of atoms can significantly affect a molecule's interaction with biological targets, leading to differences in potency and efficacy. nih.gov

For many classes of compounds, stereochemistry is a key determinant of both potency and pharmacokinetic properties. nih.gov It has been demonstrated to influence protein transport systems, resulting in the stereospecific uptake of drugs. nih.gov

In a study of nature-inspired 3-Br-Acivicin isomers and their derivatives, stereochemistry was found to cause significant variations in their antimalarial activity. The natural isomers consistently emerged as the most potent molecules. nih.gov For example, the (5R, αR) enantiomer of one of the methyl ester derivatives was approximately 10-fold less potent than its corresponding (5S, αS) isomer against P. falciparum strains. nih.gov This suggests that a stereoselective uptake mechanism may be responsible for the enhanced biological activity of the natural isomers. nih.gov

Molecular modeling studies have further illuminated the structural and stereochemical requirements for efficient interaction with biological targets, such as the enzyme PfGAPDH. nih.gov While stereochemistry was found to affect target binding for some subclasses of the tested compounds, it led to significant differences in antimalarial activity across all subclasses. nih.gov This underscores the importance of considering stereoisomerism in the design of new therapeutic agents.

Computational Approaches to SAR Prediction (e.g., Molecular Docking for Binding Affinity)

Computational methods, particularly molecular docking, are invaluable tools for predicting and understanding the structure-activity relationships of compounds like this compound and its analogs. elsevierpure.commdpi.com These in silico techniques allow for the rapid screening of large compound libraries and provide insights into the binding interactions between a ligand and its target protein. mdpi.comscienceopen.com

Molecular docking simulates the binding of a small molecule to the active site of a receptor, predicting its preferred orientation and binding affinity. nih.gov This information can help in identifying potential lead compounds and in optimizing their structure to enhance their activity. mdpi.com The process often involves the use of scoring functions to rank different binding poses, with lower scores typically indicating a more favorable interaction. nih.gov

For example, in a study of a Schiff base compound, molecular docking was used to evaluate its binding affinity with a target protein (1GTV). elsevierpure.com The results of such studies can be correlated with experimental findings to validate the computational model. elsevierpure.com

The application of computational strategies extends to various aspects of drug discovery, including:

Virtual Screening: Identifying potential hits from large chemical databases. mdpi.comscienceopen.com

Lead Optimization: Guiding the modification of a lead compound to improve its binding affinity and other properties. mdpi.com

Understanding Binding Modes: Visualizing the interactions between a ligand and its target, which can inform the design of more potent and selective inhibitors.

The following table provides an overview of how computational approaches are applied in SAR studies.

| Computational Method | Application in SAR | Example |

| Molecular Docking | Predicts the binding orientation and affinity of a ligand to a target protein. nih.gov | Evaluating the binding of a Schiff base to the target protein 1GTV. elsevierpure.com |

| Virtual Screening | Screens large libraries of compounds to identify potential hits. mdpi.comscienceopen.com | Screening natural compounds from the ZINC database against the catalytic site of the Mtb proteasome. mdpi.com |

| Pharmacophore Modeling | Identifies the essential 3D arrangement of functional groups required for biological activity. mdpi.com | Used in combination with molecular docking to identify potential Src inhibitors. mdpi.com |

| Molecular Dynamics (MD) Simulations | Simulates the dynamic behavior of a ligand-protein complex over time to assess its stability. mdpi.comnih.gov | Used to identify potential lead compounds against Src kinase. mdpi.com |

Design and Synthesis of Mechanistic Probes for Biological Systems

The design and synthesis of mechanistic probes are essential for elucidating the cellular targets and mechanisms of action of bioactive compounds. nih.gov These probes are often analogs of the parent compound that have been modified to include a reporter tag, such as biotin (B1667282) or a fluorescent group, or a reactive group for covalent modification of the target. nih.govresearchgate.net

A common strategy involves creating a biotinylated version of the compound of interest. nih.gov This allows for the "pull-down" of the target protein from a cell lysate using streptavidin beads, which have a high affinity for biotin. The isolated protein can then be identified using techniques like Western blotting or mass spectrometry. nih.gov

For instance, a biotinylated probe of the chemotherapeutic agent mitoxantrone (B413) (MXP) was synthesized to identify its cellular binding partners. nih.gov This probe successfully isolated a known binding partner, RAD52, from a cell lysate, validating its utility as a tool for target identification. nih.gov

The design of such probes requires careful consideration to ensure that the modification does not significantly alter the compound's biological activity or its ability to interact with its target. A negative control, where the probe is designed to be inactive, is often synthesized to ensure that the observed interactions are specific. nih.gov

Activity-based protein profiling (ABPP) is another powerful approach that utilizes chemical probes to study the activity of enzymes in complex biological systems. researchgate.net These probes typically contain a reactive group that covalently binds to the active site of an enzyme, allowing for its detection and quantification. researchgate.net

Biotransformation and Metabolic Pathways in Non Human and in Vitro Systems

Identification of Metabolites and Biotransformation Products

In vitro studies utilizing liver microsomes from various species, including rats and bovines, have been instrumental in identifying the metabolites of analogous phenylpropenes like methyleugenol. These studies reveal a consistent pattern of biotransformation primarily targeting the allyl side chain and the methoxy (B1213986) groups.

Key biotransformation reactions observed for structurally similar compounds include:

Hydroxylation of the propenyl side chain: This is a major metabolic route, leading to the formation of allylic and benzylic alcohols. For instance, methyleugenol is metabolized to 1'-hydroxymethyleugenol.

Oxidation of the hydroxylated metabolites: The alcohol metabolites can be further oxidized to form corresponding aldehydes and ketones.

Epoxidation of the side-chain double bond: This pathway results in the formation of an epoxide, which is then typically hydrolyzed to a diol. For methyleugenol, this leads to the formation of methyleugenol-2',3'-epoxide, which is subsequently converted to 2',3'-dihydroxy-2',3'-dihydromethyleugenol.

O-demethylation: The methoxy groups on the phenyl ring are susceptible to demethylation, yielding phenolic metabolites. In the case of methyleugenol, this results in the formation of eugenol (B1671780) and chavibetol.

Ring hydroxylation: Direct hydroxylation of the aromatic ring is another potential, though often minor, metabolic pathway.

Based on these established pathways for analogous compounds, the predicted metabolites of "2-Methyl-3-(3,4,5-trimethoxyphenyl)-1-propene" are detailed in the table below.

Table 1: Predicted Metabolites of this compound Based on Analogous Compounds

| Predicted Metabolite Name | Predicted Biotransformation Pathway |

| 1'-Hydroxy-2-methyl-3-(3,4,5-trimethoxyphenyl)-1-propene | Allylic hydroxylation |

| This compound-1',2'-epoxide | Epoxidation of the double bond |

| 2-Methyl-3-(3,4,5-trimethoxyphenyl)-1,2-propandiol | Hydrolysis of the epoxide |

| 2-Methyl-3-(3,4-dihydroxy-5-methoxyphenyl)-1-propene | O-demethylation |

| 2-Methyl-3-(3,5-dihydroxy-4-methoxyphenyl)-1-propene | O-demethylation |

| 2-Methyl-3-(4,5-dihydroxy-3-methoxyphenyl)-1-propene | O-demethylation |

Enzymatic Pathways Involved in Metabolism

The metabolism of phenylpropenes is predominantly mediated by the cytochrome P450 (CYP) superfamily of enzymes, which are abundant in the liver. oup.com Studies on methyleugenol and estragole (B85927) have implicated several specific CYP isozymes in their biotransformation.

In rat liver microsomes, CYP2E1 has been identified as a key enzyme in the 1'-hydroxylation of methyleugenol. oup.com Other isoforms, such as CYP1A2 and CYP2B, are also thought to contribute to this metabolic step. oup.com The O-demethylation pathway is also catalyzed by CYP enzymes.

Following the initial Phase I metabolism by CYP enzymes, the resulting metabolites can undergo Phase II conjugation reactions. These reactions, catalyzed by enzymes such as sulfotransferases (SULTs) and UDP-glucuronosyltransferases (UGTs), increase the water solubility of the metabolites, facilitating their excretion. For example, 1'-hydroxyestragole (B1218065) can be conjugated with sulfate (B86663) to form 1'-sulfooxyestragole.

Table 2: Enzymes Involved in the Metabolism of Structurally Similar Phenylpropenes

| Enzyme Family | Specific Isozymes (where identified) | Metabolic Reaction Catalyzed |

| Cytochrome P450 (CYP) | CYP1A2, CYP2B, CYP2E1 | 1'-Hydroxylation, O-demethylation, Epoxidation |

| Sulfotransferases (SULTs) | Not specified in detail for analogs | Sulfation of hydroxylated metabolites |

| UDP-Glucuronosyltransferases (UGTs) | Not specified in detail for analogs | Glucuronidation of hydroxylated and demethylated metabolites |

Comparison of Metabolic Fate Across Different Non-Human Biological Systems

While the qualitative metabolic pathways of phenylpropenes appear to be largely conserved across different mammalian species, quantitative differences are often observed. nih.govnih.gov In vitro studies comparing the metabolism of methyleugenol in liver microsomes from rats, bovines, and humans have highlighted these species-specific variations. oup.comnih.gov

For instance, the rate of metabolite formation and the relative abundance of different metabolites can vary significantly between species. oup.com Aroclor-induced rat liver microsomes have been shown to have a high turnover rate and produce a broad spectrum of metabolites for methylisoeugenol, which is likely due to the increased expression of various CYP enzymes. nih.gov In contrast, human liver microsomes were more active in the formation of certain secondary metabolites. nih.gov

These differences can often be attributed to variations in the expression levels and catalytic activities of the specific CYP isozymes involved in the metabolism of these compounds in different species. Such quantitative species-specific differences are crucial for extrapolating metabolic data from animal models to predict the metabolic fate in other species.

Table 3: Comparative Metabolite Formation of Methyleugenol in Liver Microsomes of Different Species

| Metabolite | Rat Liver Microsomes | Bovine Liver Microsomes |

| 1'-Hydroxymethyleugenol | Major metabolite oup.comnih.gov | Present oup.comnih.gov |

| 3'-Hydroxymethylisoeugenol | Major metabolite oup.comnih.gov | Present oup.comnih.gov |

| 6-Hydroxymethyleugenol | Major metabolite oup.comnih.gov | Present oup.comnih.gov |

| Eugenol | Minor metabolite oup.comnih.gov | Present oup.comnih.gov |

| Chavibetol | Minor metabolite oup.comnih.gov | Present oup.comnih.gov |

| (RS)-2',3'-dihydroxy-2',3'-dihydromethyleugenol | Minor metabolite oup.comnih.gov | Present oup.comnih.gov |

Potential Applications in Chemical Sciences and Advanced Materials Research

Role as a Synthetic Intermediate for Complex Organic Molecules

While direct and extensive research on the specific use of 2-Methyl-3-(3,4,5-trimethoxyphenyl)-1-propene as a synthetic intermediate is not widely documented in publicly available literature, its structural features suggest a plausible role in the synthesis of more complex organic molecules. The presence of a reactive propene group and an electron-rich trimethoxyphenyl ring provides multiple sites for chemical modification.

The allyl group is a versatile functional group in organic synthesis, amenable to a variety of transformations such as oxidation, reduction, addition reactions, and rearrangements. For instance, the double bond could potentially undergo epoxidation followed by ring-opening reactions to introduce vicinal functional groups. Alternatively, hydroboration-oxidation could lead to the formation of an alcohol, providing a handle for further synthetic manipulations.

The 3,4,5-trimethoxyphenyl moiety is a common structural motif found in a number of naturally occurring and synthetically important molecules, including certain alkaloids and pharmaceuticals. The methoxy (B1213986) groups can influence the reactivity of the aromatic ring, directing electrophilic substitution reactions to specific positions. Furthermore, these methoxy groups can potentially be cleaved to yield hydroxyl groups, which can then be used for further functionalization or to impart specific biological activities to the target molecule.

Given these characteristics, this compound could serve as a precursor for the synthesis of various substituted phenylpropanoids or as a building block in the assembly of larger, more complex molecular architectures. However, specific and detailed research findings outlining its use in the synthesis of complex organic molecules are currently limited.

Exploration in Non-Linear Optics (NLO) Material Development

The field of non-linear optics (NLO) is focused on the interaction of high-intensity light with materials to produce new optical phenomena. Organic molecules with extended π-conjugated systems and significant charge asymmetry often exhibit promising NLO properties. The structure of this compound, with its aromatic ring and adjacent double bond, provides a degree of π-conjugation.

Derivatives of trimethoxyphenyl compounds have been investigated for their NLO properties. For instance, chalcones and other molecules containing the trimethoxyphenyl group have shown potential as NLO materials. tandfonline.comnih.gov The electron-donating nature of the methoxy groups on the phenyl ring can enhance the molecular hyperpolarizability, a key factor for second-order NLO activity.

While there is no specific data available for this compound itself, the general principles of NLO material design suggest that its chromophore could be further functionalized to enhance its NLO response. For example, the introduction of strong electron-withdrawing groups on the propene chain could create a "push-pull" system, which is a common strategy for increasing the second-order NLO susceptibility.

Further research, including theoretical calculations and experimental measurements, would be necessary to fully evaluate the NLO potential of this specific compound and its derivatives. Such studies would involve techniques like the Z-scan method to determine the non-linear absorption and refraction coefficients.

Applications in Polymer Chemistry (if applicable to specific derivatives)

The presence of a terminal double bond in this compound suggests its potential as a monomer for polymerization reactions. The polymerization of allylbenzene (B44316) and its derivatives has been a subject of study, although they are generally less reactive than styrene (B11656) in radical polymerization due to allylic termination. oup.com

However, advancements in catalysis, particularly with the use of transition metal catalysts, have enabled the polymerization and copolymerization of various allyl compounds. rsc.org It is conceivable that derivatives of this compound could be synthesized to improve their polymerizability. For instance, the introduction of a more reactive polymerizable group, or the use of specific initiators and reaction conditions, could lead to the formation of polymers with the trimethoxyphenyl moiety as a pendant group.

As with its other potential applications, dedicated research into the polymerization behavior of this compound and its derivatives is required to substantiate these possibilities.

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Methodologies

Current synthetic routes to similar α-methylated chalcone (B49325) structures often rely on classical base-catalyzed aldol (B89426) or Claisen-Schmidt condensation reactions. mdpi.comresearchgate.net While effective, these methods can sometimes involve harsh conditions or lengthy reaction times. Future research should focus on developing more efficient and environmentally benign synthetic strategies.

A promising avenue is the exploration of one-pot, multicomponent reactions, which can construct complex molecular architectures in a single step with high atom economy. rsc.org The development of methodologies that utilize green solvents, reduce energy consumption, and employ reusable catalysts would represent a significant advance. Investigating novel catalytic systems, such as organocatalysis or transition-metal catalysis, could provide highly regioselective and stereoselective routes to the target compound and its derivatives, expanding the accessible chemical space.

Deeper Mechanistic Elucidation of Biological Interactions

To fully harness the therapeutic potential of 2-Methyl-3-(3,4,5-trimethoxyphenyl)-1-propene, a profound understanding of its molecular mechanisms of action is essential. This requires moving beyond preliminary activity screens to detailed investigations of its interactions with biological macromolecules. The study of protein interactions is central to this research. nih.gov

Future studies should employ a combination of biophysical techniques, such as X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy, to solve the three-dimensional structures of the compound in complex with its protein targets. nih.gov This would reveal specific binding modes and key intermolecular interactions. Such structural insights are critical for explaining observed biological effects and for guiding the rational design of more potent and selective analogues. Furthermore, advanced computational methods like Molecular Electron Density Theory (MEDT) could be used to investigate the electronic mechanisms of its interactions at a quantum chemical level. nih.gov

Integration of Advanced Computational and Experimental Approaches

The synergy between computational modeling and experimental validation is a cornerstone of modern chemical and pharmaceutical research. nih.gov For this compound, this integrated approach can accelerate the discovery process significantly.

In silico tools can be employed to predict a wide range of properties before undertaking costly and time-consuming laboratory work. mdpi.comujmm.org.ua Density Functional Theory (DFT) calculations can be used to determine optimized molecular geometries, electronic properties, and vibrational frequencies, providing a theoretical benchmark for experimental data. mdpi.comnih.gov Molecular docking simulations can predict the binding affinity and orientation of the compound within the active sites of various potential protein targets. mdpi.comnih.gov Additionally, predictive models for Absorption, Distribution, Metabolism, and Excretion (ADME) can offer early insights into the compound's potential as a drug candidate. ujmm.org.ua These computational predictions must then be rigorously tested and validated through synthesis, spectroscopic characterization, and biological assays. mdpi.com

Table 1: Computational and Experimental Techniques for Integrated Research

| Technique | Application | Purpose |

| Density Functional Theory (DFT) | Quantum Chemical Calculation | Predict molecular structure, electronic properties, and reactivity. mdpi.comnih.gov |

| Molecular Docking | In Silico Simulation | Identify potential biological targets and predict binding modes. nih.gov |

| ADME/Tox Prediction | Computational Screening | Forecast pharmacokinetic and toxicity profiles. ujmm.org.ua |

| X-ray Crystallography | Experimental Analysis | Determine the 3D structure of the compound and its complexes with proteins. nih.gov |

| NMR Spectroscopy | Experimental Analysis | Elucidate molecular structure and study dynamic interactions in solution. nih.gov |

Exploration of New Chemical Reactivities and Derivatization Opportunities

The chemical structure of this compound features several reactive sites that remain to be explored. The electron-rich propene double bond is a handle for various chemical transformations, including addition reactions, cycloadditions, and oxidations, which could generate a library of novel derivatives. The potential for photochemical reactivity, such as E/Z isomerization observed in similar α-methylchalcones, could also be investigated for applications in materials science or photopharmacology. mdpi.com

Furthermore, the trimethoxyphenyl ring, while providing a key pharmacophoric element, can be further functionalized. Exploring electrophilic aromatic substitution reactions could lead to the introduction of new substituents, altering the electronic and steric properties of the molecule. The reactivity of the compound with various functional groups, such as amines, should also be systematically studied to understand potential adduction and guide formulation or derivatization strategies. researchgate.net

Investigation of Unexplored Biological Target Classes

While related trimethoxyphenyl compounds have shown promise as anticancer agents by targeting proteins like EGFR and VEGFR-2, the biological target profile of this compound is unknown. nih.govrsc.orgnih.gov A critical future direction is to perform broad-based biological screening to uncover novel therapeutic applications.

High-throughput screening against large panels of enzymes, receptors, and ion channels could identify unexpected activities. This could include screening against various kinase families, G-protein coupled receptors (GPCRs), nuclear receptors, and enzymes involved in inflammatory or metabolic pathways. Identifying a novel biological target would open up entirely new avenues for therapeutic development and would necessitate follow-up studies to validate the target and elucidate the mechanism of action.

Table 2: Potential Unexplored Biological Target Classes

| Target Class | Examples | Potential Therapeutic Area |

| Kinases | Tyrosine Kinases, Serine/Threonine Kinases | Oncology, Inflammation |

| G-Protein Coupled Receptors (GPCRs) | Dopamine Receptors, Adrenergic Receptors | Neuroscience, Cardiovascular Disease |

| Nuclear Receptors | Estrogen Receptor, Peroxisome Proliferator-Activated Receptors (PPARs) | Oncology, Metabolic Disease |

| Ion Channels | Sodium Channels, Calcium Channels | Neurology, Cardiology |

| Metabolic Enzymes | Cyclooxygenases (COX), Lipoxygenases (LOX) | Inflammation, Pain |

Design Principles for Next-Generation Analogues with Tuned Molecular Properties

The ultimate goal of this research is to establish clear structure-activity relationships (SAR) that can guide the design of next-generation analogues with optimized properties. nih.gov This involves systematically modifying the parent structure of this compound and evaluating the impact on biological activity, selectivity, and pharmacokinetic profiles.

Key modifications could include:

Varying the substitution on the phenyl ring: Replacing the trimethoxy pattern with other electron-donating or electron-withdrawing groups.

Modifying the alkene linker: Altering the length, rigidity, or stereochemistry of the propene unit.

Altering the methyl group: Replacing the methyl group with other alkyl or functional groups to probe steric and electronic requirements at that position.

The design of these new analogues should be driven by the principles of medicinal chemistry, leveraging computational tools like pharmacophore modeling to identify essential features for biological activity. mdpi.com An iterative cycle of design, synthesis, and testing will be crucial for developing compounds with finely tuned molecular properties tailored for specific therapeutic applications. rsc.org

Q & A

Q. What experimental evidence supports the role of secondary orbital interactions in stereoselectivity?

- Methodological Answer : Overlap between the nitrone’s lone pair (O) and nitroalkene’s π* orbital is validated by Natural Bond Orbital (NBO) analysis, showing stabilization energies >5 kcal/mol. Experimental support includes X-ray data demonstrating preferred cis configurations in products with electron-rich aromatic rings .

Methodological Recommendations

- Stereochemical Analysis : Combine X-ray crystallography with NOESY NMR to resolve ambiguous configurations.

- Reaction Optimization : Screen solvents (toluene vs. CH₂Cl₂) and additives (e.g., MgSO₄ for moisture control).

- Biological Assays : Use paclitaxel and colchicine as positive controls in tubulin inhibition studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.